molecular formula C16H16F2N2O2S B2861501 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 1448036-54-1

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2861501
M. Wt: 338.37
InChI Key: OADMDMKNBQCWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPI-455, and it belongs to the class of compounds known as protein kinase inhibitors. CPI-455 has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Synthesis and Evaluation of Acetylcholinesterase Inhibitors

A study explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility. The findings indicated that certain flexible spacers are compatible with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Vidaluc et al., 1995).

Novel Synthetic Pathways for Ureas

Another research focused on the synthesis of ureas through the Lossen rearrangement, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). This study highlighted a single-pot, racemization-free methodology for converting carboxylic acids to ureas, demonstrating a potentially environmentally friendly and cost-effective approach (Thalluri et al., 2014).

Corrosion Inhibition

Research on 1,3,5-triazinyl urea derivatives revealed their efficacy as corrosion inhibitors for mild steel in acidic solutions. The study showed that these compounds could efficiently protect metal surfaces against corrosion, suggesting their potential application in industrial maintenance and preservation (Mistry et al., 2011).

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-11-3-1-4-12(18)14(11)20-15(21)19-9-16(22,10-6-7-10)13-5-2-8-23-13/h1-5,8,10,22H,6-7,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADMDMKNBQCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

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